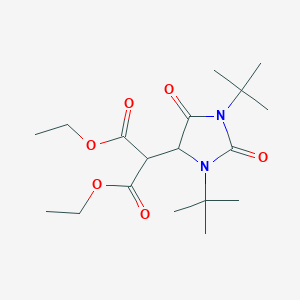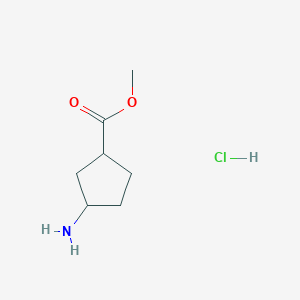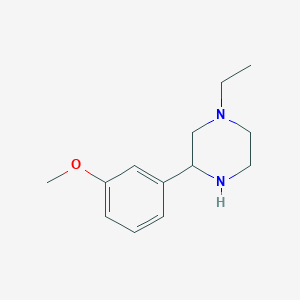
n-Methyl-n-(3-piperidinylmethyl)-1-butanamine dihydrochloride
Overview
Description
Scientific Research Applications
Synthesis of Piperidine Derivatives
Piperidine derivatives are pivotal in medicinal chemistry due to their presence in various pharmaceuticals. N-methyl-N-(3-piperidinylmethyl)-1-butanamine dihydrochloride serves as a key intermediate in synthesizing a wide array of piperidine derivatives. These derivatives are then utilized in creating drugs that target a multitude of health conditions, ranging from neurological disorders to metabolic diseases .
Pharmacological Research
This compound is instrumental in pharmacological research, particularly in the discovery and biological evaluation of potential drugs. Its piperidine moiety is a common structure found in many therapeutic agents, and modifications to this core structure can lead to the development of new pharmacologically active molecules .
Development of Fast and Cost-Effective Synthesis Methods
The compound is used in the development of novel, efficient, and cost-effective methods for the synthesis of substituted piperidines. These methods are crucial for the pharmaceutical industry, as they can significantly reduce the time and resources required to produce new medications .
Biological Activity Studies
Researchers utilize N-methyl-N-(3-piperidinylmethyl)-1-butanamine dihydrochloride to study the biological activity of piperidine-based compounds. This includes examining their potential as anti-inflammatory, analgesic, or antipyretic agents, among other therapeutic categories .
Functionalization of Piperidines
The compound is also used in the functionalization of piperidines, which is a process of adding functional groups to the piperidine ring. This is a critical step in the modification of drug molecules to enhance their efficacy, selectivity, and pharmacokinetic properties .
Multicomponent Reactions
In synthetic organic chemistry, N-methyl-N-(3-piperidinylmethyl)-1-butanamine dihydrochloride is employed in multicomponent reactions (MCRs). MCRs are highly valued for their ability to efficiently build complex molecules from simpler ones, and this compound plays a role in facilitating these transformations .
properties
IUPAC Name |
N-methyl-N-(piperidin-3-ylmethyl)butan-1-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2.2ClH/c1-3-4-8-13(2)10-11-6-5-7-12-9-11;;/h11-12H,3-10H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQOVDLZTEOPKQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)CC1CCCNC1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H26Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![Ethyl pyrazolo[1,5-A]pyrazine-3-carboxylate](/img/structure/B1456274.png)



![{[(2,5-Difluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide](/img/structure/B1456281.png)

